

An In-depth Technical Guide to the Benzenesulfonate Salt of R406 (Fostamatinib)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostamatinib, a pioneering therapeutic agent, has garnered significant attention for its novel mechanism of action targeting spleen tyrosine kinase (Syk). It is the first approved Syk inhibitor for the treatment of chronic immune thrombocytopenia (ITP).[1][2][3] Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, in the intestine.[1][2][3] This guide focuses on the benzenesulfonate salt of R406, providing a comprehensive overview of its properties, mechanism of action, and clinical development. While the commercially available form of fostamatinib is a disodium hexahydrate salt, this document will delve into the technical details of the benzenesulfonate salt of its active moiety, R406, a form often used in research and development.

Physicochemical Properties

The benzenesulfonate salt of R406, also known as R406 besylate, possesses distinct physicochemical properties that are critical for its formulation and bioavailability. While a direct comparative study with the disodium hexahydrate salt of the prodrug fostamatinib is not readily available in public literature, the properties of R406 besylate are summarized below.



Property	Value	Reference
Chemical Formula	C28H29FN6O8S	
Molecular Weight	628.63 g/mol	-
Appearance	Translucent film	-
Purity	≥ 97% (UHPLC)	-
Solubility	20 mg/mL in DMSO	-
Synonyms	Tamatinib besylate, R406 besylate	-

Note: The aqueous solubility of the active metabolite R406 is low, a challenge that is overcome by administering it as the prodrug fostamatinib in a solid dosage form.[4][5]

Mechanism of Action: Syk Inhibition

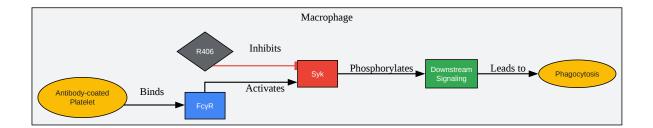
R406 is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-cells and macrophages. Syk is a key mediator of signal transduction downstream of immunoreceptors such as B-cell receptors (BCRs) and Fc receptors (FcRs).

In the context of Immune Thrombocytopenia (ITP), the pathogenesis involves the destruction of antibody-coated platelets by macrophages via Fcy receptors. By inhibiting Syk, R406 disrupts this signaling cascade, thereby reducing platelet destruction.

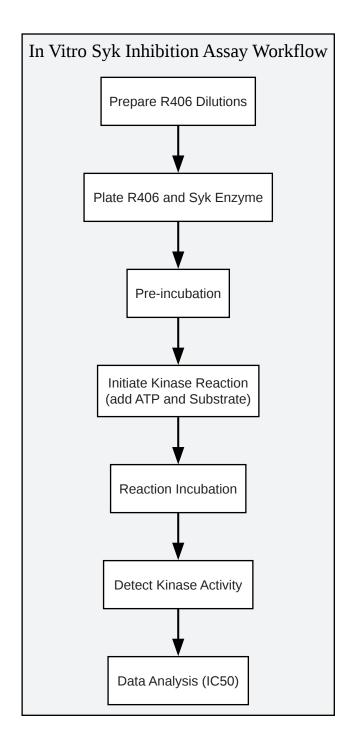
Signaling Pathway of Syk in Macrophages

The following diagram illustrates the central role of Syk in FcyR-mediated phagocytosis in macrophages and its inhibition by R406.

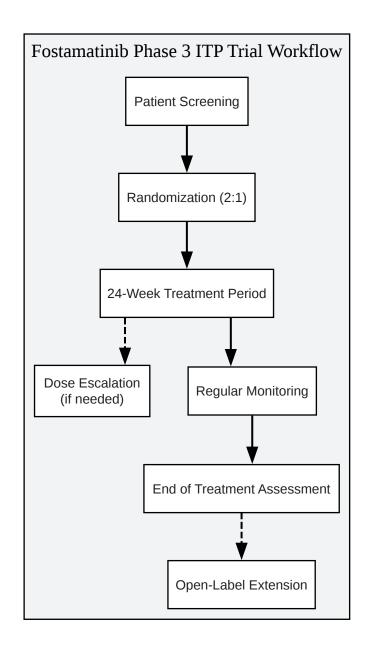












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